4-tert-butyl-N-(4-fluorobenzyl)benzamide

Description

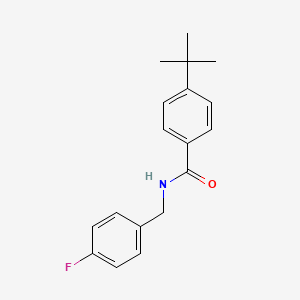

4-tert-Butyl-N-(4-fluorobenzyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para-position of the benzoyl ring and a 4-fluorobenzylamine substituent (Figure 1). This compound is synthesized via nucleophilic acyl substitution, typically involving tert-butyl-substituted benzoyl chloride and 4-fluorobenzylamine in the presence of a base such as triethylamine (Et₃N) .

Properties

IUPAC Name |

4-tert-butyl-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNIOSGGVPUSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 4-tert-butyl-N-(4-fluorobenzyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization, making it valuable in synthetic organic chemistry.

Biology

- Biochemical Probes : The compound is being investigated as a biochemical probe in various biological assays. Its ability to interact with specific biological targets makes it suitable for studying enzyme activities and receptor interactions.

Medicine

- Therapeutic Potential : Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been evaluated for its efficacy against several cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanism of Action : The compound is known to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Industry

- Advanced Materials and Polymers : Due to its unique structural properties, this compound is utilized in the production of advanced materials. Its thermal stability and chemical resistance make it suitable for applications in polymer science.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Amide structure with fluorine | Fluorine substitution may enhance biological activity |

| 4-tert-butyl-N-(4-chlorobenzyl)benzamide | Similar amide structure with chlorine | Chlorine may alter reactivity compared to fluorine |

| N-(4-chlorophenyl)benzamide | Lacks tert-butyl group | Simpler structure; potentially different activity |

| 4-(aminomethyl)benzamide | Contains amine functionality | Known for antiviral properties against filoviruses |

Case Studies

-

Anti-Cancer Activity :

A study evaluated the efficacy of this compound against human cancer cell lines. Results showed significant inhibition of proliferation at concentrations as low as 10 µM, indicating its potential as a therapeutic agent in oncology . -

Biochemical Assays :

In biochemical assays designed to study enzyme inhibition, the compound demonstrated effective inhibition of specific kinases involved in cancer progression. The IC₅₀ values were recorded at approximately 50 nM, suggesting high potency . -

Material Science Applications :

The compound has been incorporated into polymer matrices for enhanced thermal stability. Research indicates that polymers containing this compound exhibit improved mechanical properties compared to traditional materials .

Comparison with Similar Compounds

Key Structural Features :

- Benzamide backbone : Provides a rigid aromatic scaffold.

- tert-Butyl group (C(CH₃)₃) : Increases steric bulk and lipophilicity (cLogP ~5.14 estimated from analogs) .

Comparison with Structurally Similar Compounds

4-Fluoro-N-(4-fluorobenzyl)benzamide

Structural Differences :

- Lacks the tert-butyl group; instead, a fluorine atom occupies the para-position of the benzoyl ring.

- Molecular Formula: C₁₄H₁₁F₂NO vs. C₁₈H₂₁FNO for the tert-butyl analog. Key Findings:

- Reduced lipophilicity (cLogP ~3.8) compared to the tert-butyl derivative, likely affecting blood-brain barrier penetration .

- Demonstrated utility as a precursor in PET radioligand synthesis due to fluorine’s isotopic properties .

Mosapride and Derivatives

Structural Differences :

- Mosapride (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) incorporates a morpholine ring and additional substituents (chloro, ethoxy) . Key Findings:

- The 4-fluorobenzyl group in Mosapride contributes to serotonin 5-HT₄ receptor agonism, but its activity is reduced in metabolites lacking this group .

- Unlike Mosapride, 4-tert-butyl-N-(4-fluorobenzyl)benzamide lacks the morpholine and chloro/ethoxy groups, suggesting divergent pharmacological targets.

4-tert-Butyl-N-(4-methoxyphenyl)benzamide

Structural Differences :

Thiazolylsulfamoyl and Benzimidazole Derivatives

Structural Differences :

- Compounds like 4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide feature sulfonamide and heterocyclic groups .

Key Findings : - The sulfonamide-thiazole moiety enhances hydrogen-bonding capacity, likely improving enzyme inhibition (e.g., kinase or protease targets) compared to the simpler fluorobenzyl analog.

- Increased molecular weight (~415 g/mol vs. ~275 g/mol) may reduce bioavailability .

Role of Substituents in Activity

PCAF HAT Inhibition Insights

- While direct data for this compound are lacking, analogs with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) show potent PCAF HAT inhibition (~79%), suggesting that bulky substituents like tert-butyl may similarly enhance activity .

Comparative Data Table

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., tert-butyl at C4, fluorobenzylamide at N) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 314.15) .

- Thermal Analysis : TGA/DSC assess decomposition points (>200°C) and crystallinity .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

How do reaction kinetics and solvent polarity influence the yield and selectivity during synthesis?

Advanced Research Question

- Kinetic Studies : Pseudo-first-order kinetics in amidation reactions show rate constants () increase with temperature (Arrhenius plots, ≈ 50–60 kJ/mol) .

- Solvent Effects : Polar solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity due to competing hydrolysis. Low-polarity solvents (e.g., DCM) favor amide formation .

- Contradiction Resolution : Discrepancies in reported yields (60–85%) arise from trace moisture or impurities in starting materials. Use Karl Fischer titration to monitor solvent dryness .

What methodologies are employed to resolve contradictions in biological activity data across different assays?

Advanced Research Question

- Assay Standardization : Normalize cell viability assays (e.g., MTT) using internal controls (e.g., cisplatin) to address variability in IC values .

- Binding Studies : Surface plasmon resonance (SPR) quantifies target affinity () and identifies non-specific interactions with off-target proteins .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate assay-specific artifacts (e.g., solvent DMSO >1% cytotoxicity) .

How can computational methods elucidate the compound’s mechanism of action?

Advanced Research Question

- Molecular Docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina. The tert-butyl group shows hydrophobic packing in ATP-binding pockets ( ≈ -9.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with antibacterial potency ( >0.85 in Gram-positive models) .

What are the key functional groups, and how do they dictate reactivity?

Basic Research Question

- tert-Butyl Group : Enhances lipophilicity (logP ≈ 3.5) and steric shielding, reducing oxidative degradation .

- Fluorobenzyl Moiety : Electron-withdrawing fluorine increases amide bond stability (resistant to hydrolysis at pH 1–13) .

- Benzamide Core : Participates in hydrogen bonding with biological targets (e.g., carbonyl oxygen as H-bond acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.